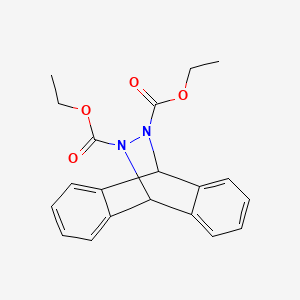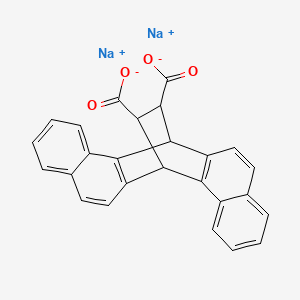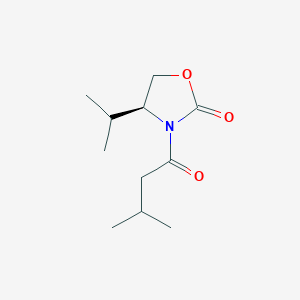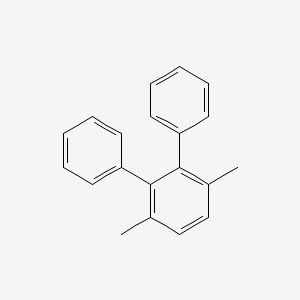
5,5'-Bis(Chloromercuri)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(Chloromercuri)-2,2’-bithiophene is an organomercury compound that features two thiophene rings connected by a single bond, with each thiophene ring bearing a chloromercuri substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene typically involves the mercuration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with mercuric chloride (HgCl2) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete mercuration. The general reaction can be represented as follows:
2,2’-Bithiophene+2HgCl2→5,5’-Bis(Chloromercuri)-2,2’-bithiophene+2HCl
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis(Chloromercuri)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis(Chloromercuri)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromercuri groups can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium sulfide (Na2S) or potassium iodide (KI) under mild conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are often used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5,5’-bis(thiol)-2,2’-bithiophene or 5,5’-bis(alkyl)-2,2’-bithiophene.
Coupling Products: Larger organometallic complexes with extended conjugation.
Applications De Recherche Scientifique
5,5’-Bis(Chloromercuri)-2,2’-bithiophene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and as a reagent in organic synthesis.
Biology: Potential use in the study of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of mercury.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to potential applications in bioconjugation and molecular recognition. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with biomolecules.
Electron Transfer: Participation in redox reactions due to the presence of mercury.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Bis(bromomethyl)-2,2’-bithiophene: Similar structure but with bromomethyl groups instead of chloromercuri groups.
5,5’-Bis(trinitromethyl)-3,3’-bi(1,2,4-oxadiazole): A stable ternary CNO-compound with high density.
Uniqueness
5,5’-Bis(Chloromercuri)-2,2’-bithiophene is unique due to the presence of chloromercuri groups, which impart distinct chemical reactivity and potential applications in various fields. The ability to form strong bonds with biomolecules and participate in redox reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
4805-20-3 |
|---|---|
Formule moléculaire |
C8H4Cl2Hg2S2 |
Poids moléculaire |
636.3 g/mol |
Nom IUPAC |
chloro-[5-[5-(chloromercurio)thiophen-2-yl]thiophen-2-yl]mercury |
InChI |
InChI=1S/C8H4S2.2ClH.2Hg/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2 |
Clé InChI |
JNCCDAUQIIZOSO-UHFFFAOYSA-L |
SMILES canonique |
C1=C(SC(=C1)[Hg]Cl)C2=CC=C(S2)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)




![[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B11948834.png)




![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)

